N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohex-3-enamine
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Overview
Description
N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohex-3-enamine is a compound that features an imidazole ring, a propyl chain, and a cyclohexene ring. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of sodium methoxide as a base in methanol, followed by the addition of a dichloro(η5-pentamethylcyclopentadienyl)iridium(III) dimer .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohex-3-enamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The cyclohexene ring can be reduced to cyclohexane.
Substitution: The propyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohexane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohex-3-enamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohex-3-enamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with metal ions and enzymes, influencing their activity.
Pathways Involved: The compound can induce apoptosis in cancer cells by increasing the formation of reactive oxygen species (ROS) and causing cell cycle arrest.
Comparison with Similar Compounds
3-(1H-Imidazol-1-yl)propan-1-amine: A simpler analog with similar biological activities.
N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohexane: A reduced form with different chemical properties.
Uniqueness: N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohex-3-enamine is unique due to its combination of an imidazole ring, a propyl chain, and a cyclohexene ring, which imparts distinct chemical reactivity and biological activity. Its ability to form complexes with metal ions and its potential as an anticancer agent further highlight its uniqueness .
Properties
Molecular Formula |
C13H21N3 |
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Molecular Weight |
219.33 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N-methylcyclohex-3-en-1-amine |
InChI |
InChI=1S/C13H21N3/c1-15(13-6-3-2-4-7-13)9-5-10-16-11-8-14-12-16/h2-3,8,11-13H,4-7,9-10H2,1H3 |
InChI Key |
XMUSHJBMMTXMJG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN1C=CN=C1)C2CCC=CC2 |
Origin of Product |
United States |
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